

SCR7 alternative derivatives SCR130

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Compound Focus: SCR7

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SCR130 Overview and Key Data

SCR130 is a novel small-molecule inhibitor derived from **SCR7**, designed to be a more potent and specific blocker of the Non-Homologous End Joining (NHEJ) DNA repair pathway by targeting DNA Ligase IV [1] [2].

The core mechanism is that by inhibiting Ligase IV, SCR130 prevents the final step of NHEJ, forcing cells to rely on alternative repair pathways. In cancer cells where these alternatives are often deficient, this leads to the accumulation of unrepaired DNA damage and ultimately, cell death [1] [3].

The following table summarizes key quantitative data from the search results for your reference.

Cell Line	Assay Type	SCR130 Concentration	Key Findings/IC ₅₀	Citation
Reh	Cytotoxicity (48h)	14.1 µM (IC ₅₀)	~20-fold higher efficacy than SCR7	[1] [3]
Nalm6	Cytotoxicity (48h)	2.2 µM (IC ₅₀)		[1] [3]
HeLa	Cytotoxicity (48h)	5.9 µM (IC ₅₀)		[1] [3]
HNSCC Panel (7 lines) &	Radiosensitization	30 µM + 2 Gy IR	Limited, cell line-specific effect; consistent anti-	[4] [5]

Cell Line	Assay Type	SCR130 Concentration	Key Findings/IC ₅₀	Citation
Fibroblasts (2 lines)			proliferative effect (G0/G1 arrest, p21 expression)	
Reh & Nalm6	Radiosensitization	7-21 μ M + 0.5/1 Gy γ -radiation	Potentiated radiation effect, increased cell death	[1] [3]

Experimental Protocols

Here are detailed methodologies for key experiments based on the search results.

Cell-Based Cytotoxicity and Apoptosis Assay

This protocol is adapted from studies that evaluated SCR130's ability to kill cancer cells and induce programmed cell death [1] [3].

- **Key Reagents:** SCR130 (e.g., Selleckchem, Cat# S9775), cell culture media and supplements, Apoptosis Detection Kit (e.g., Annexin V/PI), RIPA Lysis Buffer, antibodies for Western Blot (e.g., p-p53, BCL2, BAX, Caspase-8, Cytochrome C).
- **Cell Lines:** Reh, Nalm6, HeLa, or other cancer cell lines of interest.
- **Procedure:**
 - **Cell Seeding:** Seed cells in appropriate multi-well plates and allow to adhere overnight.
 - **Compound Treatment:** Treat cells with a concentration gradient of SCR130 (e.g., 7 μ M, 14 μ M, 21 μ M) for 48 hours. Include a DMSO vehicle control.
 - **Apoptosis Analysis (Flow Cytometry):** Harvest cells after treatment. Stain with Annexin V and Propidium Iodide (PI) according to kit instructions. Analyze using flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.
 - **Mechanism Analysis (Western Blot):** Harvest treated cells and lyse with RIPA buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key apoptosis markers. SCR130 treatment is expected to increase levels of p-p53, BAX, BAK, and cleaved Caspase-8, while decreasing anti-apoptotic proteins like BCL2 and MCL1 [3].

Radiosensitization Protocol

This protocol describes how to test SCR130's ability to enhance cancer cell sensitivity to radiation, a key therapeutic combination [4] [1].

- **Key Reagents:** SCR130, X-ray or Gamma-ray irradiator.
- **Procedure:**
 - **Pretreatment:** Seed cells and pre-treat them with SCR130 (e.g., 30 μ M) for several hours (e.g., 4 hours) before irradiation [4] [6].
 - **Irradiation:** Expose cells to a single dose of ionizing radiation (e.g., 2 Gy). Include control groups that are "IR only", "SCR130 only", and "untreated".
 - **Post-treatment Incubation:** After irradiation, maintain the SCR130 treatment in the culture medium for a further 48 hours [6].
 - **Outcome Assessment:** Assess the radiosensitizing effect using assays like:
 - **Clonogenic Survival Assay:** To measure long-term reproductive cell death.
 - **Cell Death Analysis:** Using trypan blue exclusion or MTT assay at 48 hours.
 - **DNA Damage Analysis:** By quantifying γ H2AX foci, a marker for DNA double-strand breaks, at various time points post-irradiation.

Troubleshooting Guide

Here are solutions to common problems you might encounter when working with SCR130.

Problem	Possible Cause	Suggested Solution
Low or Variable Cytotoxicity	Cell line-specific efficacy; Compensatory upregulation of Ligase IV [4].	Pre-screen cell lines for Ligase IV expression and HR deficiency. Consider combination with other DNA damaging agents (e.g., radiation).
Limited Radiosensitization	The radiosensitizing effect is highly cell line-specific [4] [5].	Do not assume universal effect. Systematically test in your specific model. Combination therapy may work primarily through anti-proliferative effects (G0/G1 arrest) rather than direct cell death [4] [5].
Poor Solubility in Buffer	SCR130 has low aqueous solubility [3].	Prepare a stock solution in 100% DMSO (e.g., 10-100 mM). Dilute this stock into culture medium, ensuring the final DMSO concentration is $\leq 0.1-0.5\%$ (v/v). Include a vehicle control with the same DMSO concentration.

Problem	Possible Cause	Suggested Solution
Lack of Specificity	Off-target effects on other ligases (a known issue with the parent compound SCR7 [7]).	Where possible, use a Ligase IV-null cell line as a negative control. SCR130 has been shown to have minimal cytotoxicity in such lines, confirming its specificity [1].

Experimental Workflow and Mechanism

To help you visualize the key experimental steps and the underlying biology, I have created the following diagrams using Graphviz.



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Diagram Title: SCR130 Mechanism and Radiosensitization Workflow

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